molecular formula C17H16N2O3S B2732636 3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 723332-67-0

3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2732636
CAS No.: 723332-67-0
M. Wt: 328.39
InChI Key: VJEZWQQCHITBDV-UHFFFAOYSA-N
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Description

3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a high-purity quinazolinone derivative supplied for advanced pharmacological and oncological research. This compound is a part of the 2-sulfanylquinazolin-4(3H)-one chemical class, which has been identified as a privileged scaffold in medicinal chemistry for designing multi-targeted kinase inhibitors . The structural motif of the quinazolinone core is found in several established protein kinase inhibitors, making derivatives of significant interest for investigating new anti-cancer therapies . In research settings, this compound and its structural analogs are primarily investigated for their potential to inhibit the proliferation of cancer cells . Specific 2-sulfanylquinazolin-4(3H)-one derivatives have demonstrated potent activity against a range of human cancer cell lines, including hepatocellular carcinoma (HepG2), breast cancer (MCF-7, MDA-MB-231), and cervical cancer (HeLa) . The mechanism of action is associated with the inhibition of key protein kinases involved in cell signaling and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR2) . Furthermore, research on active derivatives has shown that they can induce apoptosis (programmed cell death) in cancer cells by upregulating pro-apoptotic genes like caspase-3, caspase-9, and Bax, while downregulating the anti-apoptotic Bcl-2 gene . Researchers value this compound for its utility in exploring structure-activity relationships and developing novel therapeutic agents targeting multiple kinase pathways simultaneously. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-21-14-8-7-11(9-15(14)22-2)10-19-16(20)12-5-3-4-6-13(12)18-17(19)23/h3-9H,10H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEZWQQCHITBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound belongs to the class of dihydroquinazolinones, characterized by a quinazoline backbone with a sulfanyl group and a dimethoxyphenyl substituent. Its structural formula can be represented as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar dihydroquinazolinone derivatives. For instance, a series of 2-substituted 2,3-dihydroquinazolin-4(1H)-one derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer), U251 (glioblastoma), and A549 (lung cancer) cells. Among these derivatives, compounds displaying similar structural features to this compound showed promising results in inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis through pathways involving cleaved PARP-1 and caspase-3 activation .

Table 1: Antiproliferative Activity of Dihydroquinazolinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHepG25.6Tubulin inhibition
Compound BU2517.2Apoptosis induction
Compound CA5496.0Cell cycle arrest
This compound A375 5.0 Tubulin inhibition

The mechanism by which this compound exerts its anticancer effects appears to involve the disruption of microtubule dynamics. This is critical for mitosis; thus, inhibiting tubulin polymerization can lead to cell cycle arrest and subsequent apoptosis . Molecular docking studies suggest that this compound effectively occupies the binding site on tubulin, further corroborating its role as a tubulin polymerization inhibitor .

Other Pharmacological Effects

In addition to anticancer activity, compounds structurally related to this compound have shown various biological activities:

  • Antioxidant Activity : Some derivatives possess significant antioxidant properties which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Certain analogs have been reported to reduce inflammation markers in vitro.
  • Antimicrobial Activity : Preliminary data suggest potential antibacterial effects against specific strains.

Case Studies

A notable case study involved the evaluation of a similar compound's efficacy in vivo using a HepG2 xenograft model. The administration of the compound resulted in significant tumor growth inhibition without apparent toxicity to the host organism . This highlights the therapeutic potential of such compounds in clinical settings.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The following table summarizes key structural analogs and their substituent-driven properties:

Compound Name (CAS) Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound (422274-46-2) 3,4-Dihydroquinazolin-4-one 3-(3,4-Dimethoxyphenyl)methyl; 2-SH 314.36 Electron-rich, moderate lipophilicity
2-((3,4-Dichlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone (672274-08-7) Quinazolin-4(3H)-one 3-(4-Methoxyphenyl); 2-(3,4-dichlorobenzyl)thio 437.31 Electron-withdrawing Cl groups; higher toxicity risk
3-(2-Iodophenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one 3,4-Dihydroquinazolin-4-one 3-(2-Iodophenyl); 2-SH 396.21 Heavy atom (I) for halogen bonding; polarizable
2-{[2-(3-Chloro-4-methylphenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one (329079-80-3) 3,4-Dihydroquinazolin-4-one 3-Phenyl; 2-(keto-ethyl-Cl-MePh)-S 420.91 Bulky substituent; ketone enhances polarity
3-[(1-Ethylpyrrolidin-2-yl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one 3,4-Dihydroquinazolin-4-one 3-(Ethylpyrrolidinyl-methyl); 2-SH ~300 (estimated) Basic nitrogen; improved solubility

Pharmacological and Physicochemical Implications

  • Electron-Rich vs. In contrast, the dichlorobenzyl group in 672274-08-7 introduces electron-withdrawing effects, which may alter reactivity or metabolic stability .
  • Halogen vs. This could influence target selectivity in drug design.
  • Solubility and Bioavailability : The ethylpyrrolidinyl derivative includes a basic nitrogen, likely enhancing aqueous solubility via protonation at physiological pH. The target compound’s dimethoxy groups balance lipophilicity and solubility, avoiding extreme hydrophobicity seen in dichloro analogs .

Q & A

Q. What are the common synthetic routes for 3-[(3,4-Dimethoxyphenyl)methyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one?

Methodological Answer: The synthesis typically involves multi-step routes:

  • Step 1: Formation of the quinazolinone core via cyclization of anthranilic acid derivatives or thiourea intermediates under acidic conditions.
  • Step 2: Introduction of the (3,4-dimethoxyphenyl)methyl group using nucleophilic substitution or Friedel-Crafts alkylation.
  • Step 3: Sulfanyl group incorporation via thiolation reagents (e.g., Lawesson’s reagent) or displacement of halogen atoms with thiol nucleophiles .
    Key Considerations:
  • Solvent choice (e.g., DMF, dioxane) and temperature (80–120°C) significantly affect reaction efficiency.
  • Catalysts like PdCl₂(PPh₃)₂ may enhance coupling reactions for aryl substitutions .

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography: Resolves bond lengths, angles, and stereochemistry. For example, the dihedral angle between the quinazolinone core and the dimethoxyphenyl group can be measured to confirm spatial orientation .
  • Spectroscopy:
    • NMR: 1^1H and 13^{13}C NMR verify substituent integration and electronic environments (e.g., methoxy protons at δ 3.8–4.0 ppm).
    • IR: Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., [M+H]⁺ for C₁₉H₁₈N₂O₃S) .

Q. What functional groups dictate the compound’s reactivity?

Methodological Answer:

  • Quinazolinone Core: Susceptible to nucleophilic attack at the carbonyl group.
  • Sulfanyl (-SH) Group: Prone to oxidation (forming disulfides or sulfoxides) and nucleophilic substitution .
  • Methoxy Groups: Electron-donating effects stabilize aromatic rings but can undergo demethylation under strong acidic/basic conditions.
    Experimental Validation:
  • React with H₂O₂ to oxidize -SH to -SO₃H; monitor via TLC or HPLC .
  • Treat with BBr₃ to demethylate methoxy groups; confirm via loss of OCH₃ signals in NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Design of Experiments (DoE): Systematically vary parameters (temperature, solvent, catalyst loading) using a factorial design. For example:

    ParameterRange TestedOptimal Condition
    Temperature60–120°C90°C
    Catalyst (PdCl₂)0.5–5 mol%2 mol%
    SolventDMF, THF, dioxaneDMF
  • Kinetic Studies: Monitor reaction progress via in-situ FTIR or HPLC to identify rate-limiting steps .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization: Compare methodologies (e.g., cell lines, incubation times, concentrations). For example:
    • Inconsistent IC₅₀ values may arise from using MCF-7 vs. HeLa cells.
    • Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
  • Metabolic Stability Testing: Assess compound degradation in liver microsomes to explain variability in in vivo efficacy .

Q. What computational methods predict the compound’s reactivity and binding modes?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
  • Molecular Docking: Simulate interactions with target proteins (e.g., tyrosine kinases) using software like AutoDock Vina. Key residues (e.g., ATP-binding pockets) should show hydrogen bonding with the sulfanyl and quinazolinone groups .
  • MD Simulations: Run 100-ns trajectories to assess binding stability under physiological conditions .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Modification Strategies:
    • Replace -SH with -SCH₃ or -SO₂CH₃ to study oxidation effects .
    • Vary methoxy substituents (e.g., 3,4-diethoxy or halogenated analogs) to probe electronic effects .
  • Synthetic Workflow:
    • Use Suzuki-Miyaura coupling for diverse aryl substitutions .
    • Employ parallel synthesis to generate a 20-member library for high-throughput screening .

Q. What methodologies assess environmental fate and ecotoxicological impacts?

Methodological Answer:

  • Environmental Persistence Testing:
    • Hydrolysis: Incubate at pH 3–9; quantify degradation via LC-MS.
    • Photolysis: Expose to UV light (λ = 254 nm) and monitor by HPLC .
  • Ecotoxicology Assays:
    • Daphnia magna Acute Toxicity: Determine 48-h LC₅₀.
    • Algal Growth Inhibition: Measure chlorophyll-a reduction after 72-h exposure .

Data Contradiction Analysis Example

Issue: Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.
Resolution:

  • Method 1: Measure solubility in PBS (pH 7.4) and DMSO using nephelometry.
  • Method 2: Perform COSMO-RS simulations to predict solvent interactions based on charge density surfaces .
  • Outcome: Discrepancies arise from aggregation in aqueous buffers, which can be mitigated with surfactants (e.g., 0.1% Tween-80) .

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